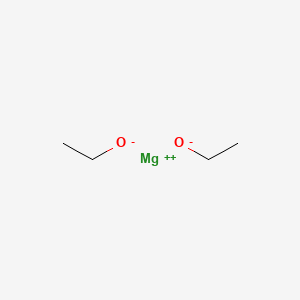

Magnesium ethoxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Grignard Reagent Precursor: Magnesium ethanolate reacts with alkyl halides to form Grignard reagents, a crucial class of organometallic compounds widely used in organic synthesis for creating carbon-carbon bonds. These reagents play a vital role in synthesizing various complex organic molecules, including pharmaceuticals, polymers, and natural products.

Catalysis:

- Ziegler-Natta Catalyst Precursor: Magnesium ethanolate serves as a precursor for Ziegler-Natta catalysts, a type of coordination catalyst essential for the polymerization of alkenes (olefins) into valuable polymers like polyethylene and polypropylene. These polymers have extensive applications in packaging, textiles, and various industrial materials [].

Material Science Research:

- Precursor for Metal-Organic Frameworks (MOFs): Magnesium ethanolate can be used as a precursor for synthesizing specific types of MOFs, a class of porous crystalline materials with potential applications in gas storage, separation, and catalysis. Researchers are actively investigating MOFs for their unique properties and ability to be tailored for specific functionalities.

Other Research Applications:

- Beyond the mentioned areas, magnesium ethanolate finds use in various other research fields. These include studies on its potential role in:

Magnesium ethoxide is a chemical compound with the formula and a molecular weight of 114.44 g/mol. It is classified as a metal alkoxide, primarily utilized in various industrial applications, particularly as a catalyst in the production of polymers such as polypropylene and polyethylene. The compound appears as a grayish to white granular powder and is hygroscopic, meaning it can absorb moisture from the air, which can lead to violent reactions upon contact with water .

Magnesium ethoxide plays a crucial role in the Ziegler-Natta polymerization process, where it serves as a support material for catalysts, enhancing their activity by increasing the number of reactive transition metal atoms .

The synthesis of magnesium ethoxide typically involves the reaction of magnesium metal with ethanol in the presence of iodine. The general reaction can be represented as follows:

This process results in the formation of magnesium ethoxide along with hydrogen gas. The presence of iodine serves as a catalyst that facilitates the reaction and improves yield .

Magnesium ethoxide can be synthesized through several methods:

- Direct Reaction: Mixing metal magnesium powder with dehydrated ethanol and iodine under controlled heating conditions (typically between 60°C and 90°C) results in magnesium ethoxide formation. This method emphasizes minimizing moisture exposure to prevent premature reactions .

- Solid-State Synthesis: A solid form of magnesium ethoxide can be obtained by evaporating excess ethanol after the initial reaction, followed by vacuum drying to yield a high-purity product with minimal contaminants .

- Particle Engineering: Advanced techniques involve modifying reaction parameters such as temperature and mixing speed to control particle size and morphology, which can enhance its catalytic properties in polymerization processes .

Magnesium ethoxide is widely used across various industries:

- Polymer Production: It serves as a catalyst carrier in the production of polyolefins like polypropylene and polyethylene.

- Pharmaceuticals: Its role in organic synthesis makes it valuable for drug development processes.

- Agricultural Chemicals: It is utilized in synthesizing various agrochemicals due to its reactivity and efficiency .

Studies have focused on understanding how magnesium ethoxide interacts with other compounds during catalysis. For example, its interaction with lactones has been shown to facilitate amide bond formation under mild conditions, highlighting its potential for use in organic synthesis without harsh reagents . Additionally, its hygroscopic nature necessitates careful handling to avoid unintended reactions during storage and application.

Magnesium ethoxide shares similarities with other alkoxides and metal alkoxides but stands out due to its specific applications and properties. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Magnesium methylate | Used similarly as a catalyst but less common than magnesium ethoxide. | |

| Calcium ethoxide | Exhibits different reactivity patterns due to calcium's larger ionic radius. | |

| Aluminum isopropoxide | Commonly used in organic synthesis but has different catalytic properties compared to magnesium ethoxide. |

Magnesium ethoxide's unique position arises from its specific role in Ziegler-Natta catalysis and its compatibility with various organic materials, making it essential for high-density polyethylene production .

Physical State and Appearance

Magnesium ethoxide exists as a solid at room temperature, manifesting as a white to light gray powder or granular material [1] [2] [3]. The compound exhibits variations in color ranging from white to slightly gray or beige depending on purity and preparation conditions [4] [5]. Commercial preparations typically appear as granules or powder with a characteristic white to off-white coloration [3] [6].

The physical form of magnesium ethoxide is consistently described as a divided solid with granular or powdered morphology [1] [4] [7]. The material maintains its solid state under standard atmospheric conditions and exhibits a bulk density of approximately 480 kilograms per cubic meter [2]. The compound is odorless in its pure form, though some preparations may exhibit a mild alcohol-like odor due to residual ethanol content [4] [7].

Magnesium ethoxide demonstrates hygroscopic properties, readily absorbing moisture from ambient air [8] . This characteristic necessitates careful handling and storage under anhydrous conditions to prevent unwanted hydrolysis reactions [10] [11].

Thermodynamic Properties

The thermodynamic properties of magnesium ethoxide reveal significant thermal characteristics that influence its handling and applications. The compound exhibits a melting point of 270 degrees Celsius, though this represents the onset of decomposition rather than a true melting transition [1] [2] [12]. Under inert nitrogen atmosphere conditions, thermal decomposition occurs at approximately 260 degrees Celsius, which is notably lower than the decomposition temperature of magnesium methoxide by approximately 70 degrees Celsius [13].

The molecular weight of magnesium ethoxide is established at 114.43 grams per mole, with the empirical formula C₄H₁₀MgO₂ [1] [3] [6]. The compound demonstrates a density of 1.01 grams per milliliter, providing important physical parameters for industrial calculations and processing requirements [1] [2].

Flash point determinations indicate values exceeding 43 degrees Celsius, classifying the material as a flammable solid under standard hazard classifications [2] [4]. The activation energy for thermal decomposition has been determined to be 130 ± 24 kilojoules per mole using the Kissinger method, which is lower than that of magnesium methoxide at 161 ± 23 kilojoules per mole [13].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 114.43 g/mol | [1] [3] [6] |

| Melting Point | 270°C (decomposition) | [1] [2] [12] |

| Density | 1.01 g/mL | [1] [2] |

| Bulk Density | 480 kg/m³ | [2] |

| Flash Point | >43°C | [2] [4] |

| Decomposition Temperature | 260°C (N₂ atmosphere) | [13] |

| Activation Energy (decomposition) | 130 ± 24 kJ/mol | [13] |

Solubility and Solvent Interactions

Magnesium ethoxide exhibits distinctive solubility characteristics that reflect its organometallic nature and structural properties. The compound demonstrates complete insolubility in water, with contact resulting in violent hydrolysis reactions rather than dissolution [1] [2] [10]. This water reactivity fundamentally distinguishes magnesium ethoxide from simple ionic salts and creates specific handling requirements for aqueous environments.

In organic solvent systems, magnesium ethoxide shows selective solubility patterns. The compound exhibits solubility in ethanol at concentrations of 0.9 grams per liter [4]. Methanol serves as another compatible alcoholic solvent, with solubility reaching 31 grams per liter under standard conditions [4]. These alcohol solubilities reflect the structural compatibility between the ethoxide groups and alcoholic solvents through hydrogen bonding interactions.

The compound demonstrates limited solubility in ethereal solvents and hydrocarbon systems [14]. Diethyl ether and similar ethereal compounds provide only minimal dissolution of magnesium ethoxide, while aliphatic and aromatic hydrocarbons show even more restricted solubility characteristics [14] [15]. This solubility profile indicates strong intermolecular associations within the solid state structure of magnesium ethoxide.

Magnesium ethoxide is frequently employed in organic synthesis where it is generated in situ within alcoholic media, particularly ethanol systems [15]. The compound's interaction with various organic solvents follows predictable patterns based on polarity and hydrogen bonding capacity, with polar protic solvents generally providing superior dissolution characteristics compared to nonpolar or aprotic alternatives [16] [17].

| Solvent System | Solubility | Reference |

|---|---|---|

| Water | Insoluble (reacts violently) | [1] [2] [10] |

| Ethanol | 0.9 g/L | [4] |

| Methanol | 31 g/L | [4] |

| Diethyl Ether | Limited solubility | [14] |

| Hydrocarbons | Minimal solubility | [14] |

Stability and Sensitivity Parameters

Magnesium ethoxide demonstrates significant sensitivity to environmental conditions, particularly atmospheric moisture and air exposure. The compound is classified as both air and moisture sensitive, requiring storage and handling under strictly anhydrous conditions [1] [10] [11]. Exposure to ambient humidity results in gradual decomposition through hydrolysis reactions, compromising both chemical integrity and performance characteristics.

The compound exhibits self-heating properties when exposed to air, creating potential ignition hazards without external energy input [18] [19] [10]. This pyrophoric tendency necessitates careful handling protocols and appropriate storage environments to prevent spontaneous combustion events. Fine particulate dispersions of magnesium ethoxide in air may ignite readily, amplifying fire and explosion risks during processing operations [18] [10].

Storage stability requires temperatures below 30 degrees Celsius under inert atmosphere conditions [2] [20]. The compound maintains chemical integrity when protected from moisture, oxygen, and elevated temperatures, though prolonged storage may result in gradual quality degradation even under optimal conditions [20] [11].

Magnesium ethoxide demonstrates hydrolytic sensitivity classified as level 7, indicating slow but continuous reaction with atmospheric moisture [2]. This sensitivity parameter guides industrial handling procedures and storage infrastructure requirements to maintain product quality and operational safety.

Chemical stability assessments indicate that magnesium ethoxide remains stable under dry, inert conditions but decomposes slowly when exposed to air through reactions with water vapor and carbon dioxide [4] [10]. The decomposition process generates ethanol, magnesium oxide fumes, and organic acid vapors as primary degradation products [4].

| Stability Parameter | Classification/Value | Reference |

|---|---|---|

| Moisture Sensitivity | High (Level 7) | [2] |

| Air Sensitivity | High | [1] [10] |

| Self-heating Classification | Category 1 | [18] [19] |

| Storage Temperature | <30°C | [2] [20] |

| Atmospheric Decomposition | Slow, continuous | [4] [10] |

Reactivity Profile

The reactivity profile of magnesium ethoxide encompasses several distinct reaction pathways that define its chemical behavior and application potential. The most significant reactivity characteristic involves violent hydrolysis upon contact with water, producing ethanol and magnesium hydroxide according to the stoichiometric relationship: Mg(OC₂H₅)₂ + 2H₂O → Mg(OH)₂ + 2C₂H₅OH [21] [4]. This reaction proceeds rapidly and exothermically, generating substantial heat that can contribute to ignition of evolved ethanol vapors.

Magnesium ethoxide functions as a strong base due to the high electronegativity of the magnesium cation and the presence of ethoxide anions [8]. This basicity enables participation in acid-base reactions with protic compounds, including alcohols, phenols, and carboxylic acids. The compound readily abstracts protons from weakly acidic substrates, forming magnesium salts and releasing ethanol as a byproduct.

The ethoxide anions present in the molecular structure exhibit pronounced nucleophilic character, facilitating participation in nucleophilic addition and substitution reactions [8]. This nucleophilicity makes magnesium ethoxide valuable in organic synthesis applications, particularly in carbon-carbon bond forming reactions and functional group transformations.

Thermal decomposition reactions occur above 260 degrees Celsius in inert atmospheres, yielding magnesium oxide and ethanol as primary products [13]. The decomposition pathway involves cleavage of carbon-oxygen bonds within the ethoxide groups, followed by elimination of ethanol molecules and formation of magnesium oxide residues.

Magnesium ethoxide demonstrates incompatibility with strong oxidizing agents, acids, and carbon dioxide [4] [10]. Contact with oxidizing agents can result in vigorous redox reactions, while exposure to acids produces rapid neutralization with evolution of ethanol and formation of corresponding magnesium salts. Carbon dioxide reactivity involves gradual formation of magnesium carbonate species through atmospheric exposure.

The compound serves as an effective catalyst precursor in polymerization reactions, particularly in Ziegler-Natta catalysis systems for olefin polymerization [1] [3] [14]. In these applications, magnesium ethoxide provides reactive magnesium centers that coordinate with transition metal catalysts to enhance polymerization activity and control polymer morphology.

| Reaction Type | Products/Characteristics | Reference |

|---|---|---|

| Hydrolysis | Mg(OH)₂ + C₂H₅OH (violent) | [21] [4] |

| Thermal Decomposition | MgO + C₂H₅OH (>260°C) | [13] |

| Acid Neutralization | Mg salts + C₂H₅OH | [4] [10] |

| Oxidation | Variable products (vigorous) | [4] [10] |

| CO₂ Reaction | Magnesium carbonates | [4] [10] |

| Catalytic Applications | Polymerization enhancement | [1] [3] [14] |

Direct Synthesis from Magnesium and Ethanol

The direct synthesis of magnesium ethoxide from metallic magnesium and ethanol represents the most widely employed industrial method. This approach follows the fundamental reaction:

Mg + 2C₂H₅OH → Mg(OC₂H₅)₂ + H₂

The reaction typically occurs under carefully controlled conditions utilizing iodine as a catalyst to initiate the process [1] [2]. Research has demonstrated that optimal conditions involve maintaining temperatures between 78-110°C with iodine concentrations ranging from 0.8-1.2 parts per 10-16 parts of magnesium [1] [3].

The process requires anhydrous ethanol to prevent unwanted side reactions, and the reaction is conducted under an inert atmosphere to maintain product purity [2]. The standard procedure involves adding magnesium powder to ethanol in the presence of small quantities of iodine, which serves as both a reaction initiator and surface activator [1] [4] [5]. The iodine concentration is critical, as insufficient amounts fail to initiate the reaction, while excessive quantities can lead to undesirable byproducts [6] [4].

Temperature control plays a crucial role in determining product morphology and yield. Studies have shown that reaction temperatures below 60°C result in fine particles with undesirable flake-like morphology, while temperatures above 110°C can lead to decomposition reactions [6] [5] [7]. The optimal temperature range of 78-110°C ensures complete conversion while maintaining desired particle characteristics [1] [3].

Reaction time typically ranges from 2-6 hours depending on the specific conditions employed [1] [8]. The process demonstrates excellent yields, with research reporting conversion efficiencies of 94.3% under optimized conditions [1]. The reaction mechanism involves initial activation of the magnesium surface by iodine, followed by nucleophilic attack of ethanol on the activated metal surface, resulting in hydrogen evolution and formation of the ethoxide product [2] [6].

Particle size control is achieved through careful selection of magnesium powder characteristics. Research indicates that magnesium with average particle sizes of 420-840 μm produces optimal results, with larger particles (840 μm) yielding products similar to commercial standards [6] [5] [7].

Alternative Synthetic Routes

Beyond the conventional direct synthesis, several alternative synthetic routes have been developed to address specific application requirements and overcome limitations of the standard method.

The alkylation route represents a significant alternative approach involving a two-step process. Initially, magnesium metal reacts with alkyl halides such as ethyl bromide to form alkylmagnesium compounds:

Mg + C₂H₅Br → Mg(C₂H₅)Br

Subsequently, the alkylmagnesium intermediate reacts with ethanol to produce magnesium ethoxide:

Mg(C₂H₅)Br + 2C₂H₅OH → Mg(C₂H₅O)₂ + C₂H₅Br

This method offers enhanced control over reaction conditions and enables production under milder temperatures (60-90°C), but involves increased complexity due to the multi-step process [9] .

Pressure-enhanced synthesis has emerged as a particularly effective alternative for industrial-scale production. This method operates under elevated pressures of 0.1-1 MPa at temperatures ranging from 80-130°C [11] [12]. The high-pressure approach offers several advantages including reduced reaction times (less than 24 hours), elimination of metallic magnesium residues, and production of coarse-grain particles with superior handling characteristics [11] [12].

Research has demonstrated that pressure-enhanced synthesis produces magnesium ethoxide with a high coarse particle content, containing greater than 60% by weight of particles larger than 500 μm mesh size [11] [12]. This morphology proves particularly advantageous for industrial applications where handling and processing characteristics are critical considerations.

Spherical morphology synthesis represents another specialized approach designed to produce magnesium ethoxide with controlled particle shape. This method employs composite catalysts containing succinic acid amido cobalt phthalocyanine and halogen compounds, operating at relatively low temperatures of 40-48°C under pressurized conditions [13]. The spherical morphology proves especially suitable as a precursor for olefin polymerization catalysts in petrochemical applications [13].

The two-stage carrier reaction method involves sequential treatment with different magnesium powders and alcohols. This approach enables better control over particle characteristics and morphology, though it requires more complex equipment and processing protocols [8]. The method operates under pressurized conditions (0.1-1 MPa) and typically involves aging periods to ensure complete conversion [8].

Optimization Strategies for Yield Enhancement

Yield optimization in magnesium ethoxide synthesis involves careful control of multiple interdependent parameters that collectively influence reaction efficiency, product quality, and economic viability.

Catalyst optimization represents a primary focus area for yield enhancement. While iodine remains the most commonly employed catalyst, research has explored various alternatives including mercury halides, inorganic acids such as hydrochloric acid, and alkyl orthoformates like tetraethyl orthoformate [11] [12]. The optimal iodine concentration has been established at 0.8-1.2 parts per 10-16 parts of magnesium, with this ratio providing the necessary activation without introducing excessive impurities [1] [3].

Temperature optimization involves balancing reaction rate considerations against product quality requirements. Research has identified 100-110°C as the optimal temperature range for maximizing both yield and product characteristics [6] [5]. Lower temperatures result in incomplete conversion and undesirable morphologies, while higher temperatures can lead to thermal decomposition and reduced selectivity [6] [7].

Pressure optimization has demonstrated significant potential for yield enhancement. Operating under elevated pressures of 2-6 bar enables higher reaction temperatures while maintaining liquid-phase conditions, resulting in accelerated reaction kinetics and improved mass transfer [11] [12]. This approach consistently achieves yields exceeding 90% while reducing overall reaction times [11] [12].

Mixing and mass transfer optimization plays a crucial role in yield maximization. Studies have shown that stirring rates of 180-240 rpm provide optimal particle collision and mass transfer characteristics [6] [5]. Higher stirring rates can lead to excessive particle attrition, while lower rates result in inadequate mixing and reduced conversion efficiency [6] [4].

Stoichiometric optimization involves careful control of the ethanol-to-magnesium ratio. Research has established that ethanol-to-magnesium ratios of 300-600 parts ensure complete conversion while minimizing excess solvent requirements [1] [3]. This optimization reduces both raw material costs and downstream processing requirements.

Particle size optimization of the starting magnesium powder significantly influences yield and product characteristics. Studies demonstrate that magnesium particles with average sizes of 420-840 μm provide optimal surface area for reaction while maintaining suitable handling characteristics [6] [5] [7]. Larger particles result in reduced surface area and slower reaction rates, while smaller particles can lead to handling difficulties and increased fire hazards.

Scale-up Considerations and Industrial Production

Industrial-scale production of magnesium ethoxide requires addressing numerous technical, economic, and safety considerations that differentiate commercial operations from laboratory-scale synthesis.

Equipment design for industrial production must accommodate the highly exothermic nature of the magnesium-ethanol reaction while ensuring precise temperature control and safety. Industrial reactors typically employ jacketed reactor designs with efficient heat removal systems to manage the substantial heat generation [11] [12]. The equipment must also be constructed from materials compatible with the corrosive nature of the reaction environment and capable of operating under elevated pressures when required [11] [12].

Safety considerations are paramount in industrial production due to the flammable nature of both ethanol and hydrogen generated during the reaction. Industrial facilities require comprehensive fire suppression systems, explosion-proof electrical equipment, and sophisticated ventilation systems to manage hydrogen evolution [1] [11]. The facilities must also implement protocols for handling water-reactive magnesium ethoxide products and managing potential runaway reactions [11] [12].

Raw material supply chain optimization becomes critical at industrial scales. The process requires consistent supplies of high-purity magnesium powder with controlled particle size distributions and anhydrous ethanol meeting stringent water content specifications (typically less than 10 ppm) [8]. Industrial producers often implement dedicated ethanol drying systems and magnesium powder sizing operations to ensure consistent feedstock quality [1] [11].

Product recovery and purification at industrial scale involves multi-stage separation processes including filtration, washing, and drying operations [1] [11]. The product must be isolated under controlled atmospheric conditions to prevent hydrolysis and degradation. Industrial facilities typically employ continuous filtration systems and inert atmosphere drying equipment to maintain product quality while maximizing throughput [1] [3].

Economic optimization in industrial production focuses on minimizing energy consumption, maximizing ethanol recovery, and optimizing catalyst utilization. Research has demonstrated that ethanol recovery systems can recycle greater than 95% of unreacted ethanol, significantly reducing raw material costs [3] [11]. The implementation of heat integration systems enables recovery of reaction heat for ethanol preheating and drying operations [11] [12].

Quality control systems in industrial production require sophisticated analytical capabilities to monitor particle size distributions, chemical purity, moisture content, and bulk density characteristics. Industrial producers typically implement real-time monitoring systems for critical parameters and statistical process control methodologies to ensure consistent product quality [14] [15].

Major industrial producers include Evonik, Nippon Soda, and Dezhou Longteng Chemical, with global production concentrated in Asia-Pacific (40% market share), Europe, and North America (collectively 45% market share) [14] [15]. The global market size was valued at approximately $739 million in 2022 and is projected to reach $1.07 billion by 2032 [16] [17].

Green Chemistry Approaches

Green chemistry principles have become increasingly important in magnesium ethoxide synthesis, driving development of more environmentally sustainable and economically efficient production methods.

Solvent optimization represents a primary focus area for green chemistry implementation. Traditional synthesis requires large quantities of anhydrous ethanol, much of which can be recovered and recycled. Advanced industrial processes now achieve ethanol recovery rates exceeding 95% through implementation of sophisticated distillation and purification systems [3] [11]. Research has also explored alternative solvents and solvent-free approaches to reduce environmental impact [18] [19].

Catalyst development emphasizes replacement of traditional iodine catalysts with more environmentally benign alternatives. Studies have investigated bio-based catalysts and recyclable heterogeneous catalysts that can be easily separated and reused [20] [21]. These approaches reduce both catalyst consumption and waste generation while maintaining or improving reaction efficiency [21] [22].

Energy optimization focuses on reducing the overall energy footprint of the synthesis process. Implementation of heat integration systems enables recovery and reuse of reaction heat, while microwave-assisted synthesis has demonstrated potential for reducing energy requirements [19]. Research has shown that optimized reaction conditions can reduce energy consumption by up to 15-20% compared to conventional approaches [23] [24].

Waste minimization strategies emphasize atom economy and byproduct utilization. The hydrogen gas generated during synthesis can be captured and utilized as a clean energy source or chemical feedstock [1] [11]. Advanced processes also focus on minimizing water consumption and eliminating hazardous waste streams [20] [25].

Bio-based approaches represent an emerging area of research for sustainable magnesium ethoxide synthesis. Studies have explored enzymatic catalysis and bio-derived feedstocks as alternatives to traditional chemical approaches [20] [25]. While still in early development stages, these methods offer potential for significant environmental impact reduction [20] [26].

Life cycle assessment of green chemistry approaches demonstrates substantial environmental benefits including reduced carbon footprint, decreased water consumption, and minimized waste generation. Studies indicate that implementation of green chemistry principles can reduce the overall environmental impact by 25-40% while maintaining economic viability [24] [27].

Regulatory compliance considerations increasingly favor green chemistry approaches as environmental regulations become more stringent. Industrial producers implementing sustainable practices benefit from reduced regulatory burden, improved public perception, and enhanced market competitiveness [24] [27] [21].

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 61 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 56 of 61 companies with hazard statement code(s):;

H228 (17.86%): Flammable solid [Danger Flammable solids];

H251 (100%): Self-heating;

may catch fire [Danger Self-heating substances and mixtures];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Ethanol, magnesium salt (2:1): ACTIVE